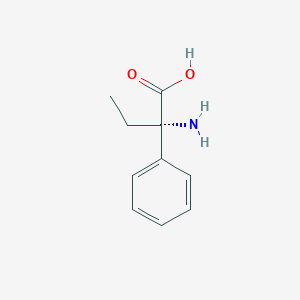

(2S)-2-amino-2-phenylbutanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.orgepfl.ch With over 140 NPAAs found in nature and thousands more synthesized in the laboratory, these compounds play crucial roles as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and pharmacological agents. wikipedia.org The introduction of NPAAs into peptide sequences is a powerful strategy in drug discovery to enhance the stability, potency, and bioavailability of peptide-based therapeutics. nih.gov While peptides made of natural amino acids are often susceptible to degradation in biological systems, the incorporation of NPAAs can fundamentally alter their properties for the better. nih.gov

Role of Stereochemistry in Bioactive Molecule Design and Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a molecule's biological activity. nih.govnih.gov Biological systems, being inherently chiral, often exhibit a high degree of stereospecificity in their interactions with small molecules. nih.govnih.gov Enantiomers of a chiral drug can have different pharmacological, toxicological, and metabolic profiles. nih.gov This principle underscores the importance of controlling stereochemistry in drug design to optimize therapeutic effects and minimize potential adverse reactions. researchgate.net The precise spatial arrangement of functional groups dictates how a molecule binds to its biological target, influencing its efficacy and selectivity. researchgate.net

Overview of (2S)-2-amino-2-phenylbutanoic acid within the Field of Unnatural Amino Acid Research

This compound is a chiral, non-natural α,α-disubstituted α-amino acid. As an unnatural amino acid, it is not encoded by the standard genetic code but can be synthesized and incorporated into proteins or used as a building block for other complex molecules. nih.gov The study of such unnatural amino acids is a burgeoning field, driven by the desire to create proteins with novel functions and to develop new therapeutic agents with improved properties. nih.govfrontiersin.org The market for unnatural amino acids is expanding, reflecting their growing importance in pharmaceuticals and other industries. businessresearchinsights.commarketresearchfuture.com Research into compounds like this compound contributes to this trend by providing new tools and building blocks for scientific and industrial applications. businessresearchinsights.com

Physicochemical Properties of this compound

The fundamental properties of this compound are essential for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 5438-07-3 |

| Appearance | White crystalline powder |

| Melting Point | 276-280 °C |

| Boiling Point | 312.1 °C at 760 mmHg |

| Density | 1.16 g/cm³ |

The data in this table is compiled from various chemical suppliers and databases. sigmaaldrich.comchemsynthesis.comnih.govhsppharma.com

Research Findings on this compound

Research efforts have focused on the synthesis and potential utility of this compound and its analogs.

One notable synthetic approach involves the Strecker method, where propiophenone, a cyanide source (like sodium cyanide), and an ammonia (B1221849) source (like ammonium (B1175870) carbonate) are reacted. The use of a phase transfer catalyst in this process has been shown to improve the efficiency, making it a viable method for larger-scale production. patsnap.com Another method describes the hydrolysis of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione under high temperature and pressure using sodium hydroxide (B78521) to yield the desired (2R)-2-amino-2-phenylbutanoic acid. chemicalbook.com

Furthermore, resolution of racemic 2-amino-2-phenylbutyric ester derivatives has been achieved by using a resolving agent like 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid. This process allows for the separation of the desired (S)-enantiomer. google.com The development of efficient synthetic and resolution techniques is crucial for accessing enantiomerically pure α,α-disubstituted amino acids, which are valuable building blocks in medicinal chemistry. nih.govnih.gov The introduction of such conformationally constrained amino acids can induce specific secondary structures, like helices, in peptides, which can enhance their biological activity and stability. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352015 | |

| Record name | (2S)-2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52247-77-5 | |

| Record name | (2S)-2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s 2 Amino 2 Phenylbutanoic Acid and Its Chiral Derivatives

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (2S)-2-amino-2-phenylbutanoic acid. Stereoselective synthesis strategies aim to produce the desired enantiomer in high purity, minimizing the formation of the unwanted (2R)-enantiomer. These methods are broadly categorized into asymmetric synthesis and chiral auxiliary-mediated methodologies.

Asymmetric Synthesis Strategies for Enantiopure Production

Asymmetric synthesis introduces chirality into a molecule using a chiral catalyst or reagent. This approach is highly sought after for its efficiency and potential for high enantiomeric excess (e.e.).

Enzymatic Asymmetric Synthesis Methods

Enzymes are highly specific and efficient biocatalysts that can be employed for the asymmetric synthesis of chiral compounds. Their use in the production of (S)-2-amino-2-phenylbutanoic acid offers several advantages, including mild reaction conditions and high stereoselectivity.

The hydantoinase process is a well-established enzymatic method for the production of optically pure α-amino acids. researchgate.net This process typically involves three enzymes: a hydantoin (B18101) racemase, a stereoselective hydantoinase, and a carbamoylase. The process starts with a racemic 5-monosubstituted hydantoin, which is converted to an N-carbamoyl-α-amino acid by the hydantoinase. Subsequently, the carbamoylase hydrolyzes the N-carbamoyl group to yield the desired α-amino acid. researchgate.net

For the synthesis of (S)-2-amino-2-phenylbutanoic acid, a D- or L-specific hydantoinase can be utilized. One study reported the successful production of (S)-(+)-2-amino-4-phenylbutanoic acid using a combination of recombinant hydantoinase and L-N-carbamoylase with racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as the substrate. nih.gov This enzymatic approach provides a pathway to the (S)-enantiomer with high potential for industrial application due to its efficiency and the use of whole-cell biocatalysts. researchgate.net

Key Enzymes in the Hydantoinase Process:

| Enzyme | Function |

| Hydantoin Racemase | Racemizes the starting hydantoin |

| Hydantoinase | Stereoselectively hydrolyzes the hydantoin ring |

| Carbamoylase | Hydrolyzes the N-carbamoyl group |

L-amino acid transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor, producing a new amino acid. This method is highly attractive for the synthesis of L-amino acids due to its high stereoselectivity. nih.gov

In the context of (S)-2-amino-2-phenylbutanoic acid synthesis, an L-amino acid transaminase can be used to convert the corresponding α-keto acid, 2-oxo-2-phenylbutanoic acid, into the desired (S)-amino acid. Studies have shown that aromatic L-amino acid transaminases can efficiently catalyze this transformation with high enantiomeric excess (e.e. value of 100%). nih.gov L-alanine is often used as the optimal amino donor for this reaction. nih.gov The efficiency of the transamination can be influenced by factors such as the substrate structure and the source of the transaminase enzyme. nih.gov

Research Findings on Transaminase Catalysis:

| Transaminase Source | Substrate | Amino Donor | Product | Enantiomeric Excess (e.e.) |

| Escherichia coli (TyrB) | Aromatic α-keto acids | L-alanine | L-aromatic amino acids | 100% nih.gov |

| Saccharomyces cerevisiae (Aro8) | Aromatic α-keto acids | L-alanine | L-aromatic amino acids | 100% nih.gov |

Lipases are enzymes that catalyze the hydrolysis of esters. In the context of chiral synthesis, they can be used for the kinetic resolution of racemic esters of amino acids. This process relies on the differential rate of hydrolysis of the two enantiomers of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).

The lipase-catalyzed stereoselective hydrolysis of racemic 2-amino-2-phenylbutanoic acid esters can be employed to obtain the (S)-enantiomer. For instance, lipase (B570770) PSIM (from Burkholderia cepacia) has been shown to be effective in the hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding the corresponding (S)-amino acids with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). nih.gov This method offers a versatile and efficient route to enantiopure amino acids. nih.gov

Examples of Lipase-Catalyzed Resolutions:

| Lipase | Substrate | Product | Enantiomeric Excess (e.e.) |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | (S)-β-amino acids | ≥99% nih.gov |

| Candida antarctica lipase B (CAL-B) | Racemic amino carboxylic esters | N-benzylated β-amino acids | High |

Chiral Auxiliary-Mediated Methodologies in Enantioselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of α-amino acids. For example, a chiral auxiliary derived from (S)-(-)-phenylethylamine can be used to synthesize enantiopure (R)-2-propyloctanoic acid. researchgate.net A similar principle can be applied to the synthesis of this compound. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity in the key bond-forming step. While specific examples for the direct synthesis of this compound using this method are less commonly detailed in readily available literature, the general applicability of this methodology to α-amino acid synthesis is well-established. nih.gov

Commonly Used Chiral Auxiliaries:

| Chiral Auxiliary | Typical Application |

| Oppolzer's camphorsultam | Asymmetric alkylations |

| Evans' oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations |

| Pseudoephedrine | Asymmetric synthesis of various compounds |

Catalytic Asymmetric Hydrogenation Routes to β-Hydroxy-α-Amino Acids

Catalytic asymmetric hydrogenation represents a powerful and atom-economical method for establishing stereocenters. In the context of synthesizing precursors to this compound, the focus often lies on the enantioselective reduction of prochiral β-keto-α-amino acid esters. These substrates, upon successful hydrogenation, yield β-hydroxy-α-amino acids, which can then be further elaborated to the target compound.

Homogeneous chiral metal complexes are pivotal to the success of these transformations. For instance, chiral nickel-bisphosphine complexes have been shown to effectively catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides. nih.gov This process often proceeds via a dynamic kinetic resolution (DKR), affording anti-β-hydroxy-α-amino esters with high diastereoselectivities and enantioselectivities. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of β-keto esters, employing chiral ferrocenyl P,N,N-ligands, has been developed, yielding corresponding β-hydroxy esters with good to excellent enantioselectivities (up to 95% ee). researchgate.net

Recent advancements have also highlighted the use of earth-abundant metals. A notable example is a manganese(I) catalyst bearing a Cinchona alkaloid-derived ligand. nih.gov This system has demonstrated high efficiency and chemoselectivity in the asymmetric hydrogenation of ketones and can be extended to β-keto esters. nih.gov For example, the hydrogenation of methyl 3-oxo-3-phenylpropanoate using this catalyst yielded the corresponding β-hydroxy ester in 93% yield and 96% enantiomeric excess. nih.gov The reaction mechanism is thought to involve the activation of a hydrogen molecule assisted by water, proceeding through a six-membered transition state. nih.gov

The choice of catalyst and reaction conditions is critical and can be tailored to achieve the desired stereochemical outcome. The table below summarizes key findings in the catalytic asymmetric hydrogenation of β-keto ester derivatives.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral Nickel-Bisphosphine | α-Amino-β-keto ester hydrochlorides | anti-β-Hydroxy-α-amino esters | High | High | nih.gov |

| Ir/Ferrocenyl P,N,N-ligands | β-Keto esters | β-Hydroxy esters | up to 95% | N/A | researchgate.net |

| [Mn(I)-Cinchona] | Methyl 3-oxo-3-phenylpropanoate | Methyl 3-hydroxy-3-phenylpropanoate | 96% | N/A | nih.gov |

| Ru(II)/DIPSkewphos/3-AMIQ | α-Alkyl-substituted β-keto esters | α-Substituted β-hydroxy esters | ≥99% | ≥99:1 (anti/syn) | scilit.com |

Racemate Resolution Techniques for Enantiomeric Purity

While asymmetric synthesis aims to create a single enantiomer directly, resolution of a racemic mixture remains a widely practiced and effective strategy for obtaining enantiopure compounds. This is particularly relevant for the production of this compound.

Diastereomeric Salt Formation and Selective Crystallization

A classical and industrially viable method for resolving racemates is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

The choice of resolving agent and solvent system is crucial for efficient separation. researchgate.net For instance, the resolution of racemic 3-hydroxy-4-phenylbutanoic acid has been successfully achieved using (+)-2-amino-1,2-diphenylethanol (ADPE) and cinchonidine (B190817) as resolving agents. nih.gov Crystallographic studies of the less-soluble diastereomeric salts have revealed that hydrogen bonding and CH/π interactions play a significant role in the chiral recognition and stabilization of the crystal lattice, leading to effective separation. nih.gov The efficiency of the resolution is highly dependent on the solvent used, as it influences the solubility of the diastereomeric salts. researchgate.net

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases, for example, are frequently employed in the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. The enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been optimized using Candida rugosa lipases. nih.gov The use of ionic liquids as part of a two-phase reaction medium can enhance the efficiency and enantioselectivity of the resolution. nih.gov For instance, Candida antarctica lipase B (CAL-B) has demonstrated excellent enantioselectivity (E > 200) in the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. nih.gov

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This has been effectively applied in the synthesis of chiral amines and alcohols. researchgate.net

Chromatographic Chiral Separation Methodologies

Chromatographic techniques provide a powerful analytical and preparative tool for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a prominent method that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.

There are two main strategies for chiral chromatographic separation. The first involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov The second, more direct approach, uses a CSP that can interact differently with each enantiomer, leading to different retention times. nih.gov For instance, CSPs derived from N-(3,5-dinitrobenzoyl) derivatives of (R)-phenylglycine have been used to separate the enantiomers of N-aryl-α-amino esters. capes.gov.br Reversed-phase HPLC has also proven effective in resolving diastereomeric peptide mixtures, where the helical nature of the peptides in the eluting solvents contributes to the separation. nih.gov

Established and Emerging Chemical Synthesis Routes

Beyond the generation of chiral precursors and resolution of racemates, direct synthetic routes to α-amino acids are of significant interest.

Direct Amination Approaches

Direct amination methods aim to introduce an amino group directly into a C-H bond of a precursor molecule. While challenging, these approaches are highly desirable due to their atom economy and potential to shorten synthetic sequences. Research in this area is ongoing, with a focus on developing catalysts that can control both the position and stereochemistry of the amination.

While specific examples for the direct amination to form this compound are not extensively detailed in the provided search results, the broader field of C-H amination for α-amino acid synthesis is an active area of research. These methods often involve transition metal catalysts and nitrogen sources to achieve the desired transformation.

Esterification Followed by Targeted Hydrolysis

A robust method for obtaining the enantiomerically pure (S)-enantiomer of 2-amino-2-phenylbutanoic acid involves the resolution of a racemic mixture through the formation of its methyl ester. This process hinges on the principles of diastereomeric salt formation, separation, and subsequent hydrolysis to yield the target chiral acid.

The initial step involves the esterification of racemic 2-amino-2-phenylbutyric acid to its corresponding methyl ester. A common procedure for this is the reaction of the amino acid with methanol (B129727) in the presence of reagents like trimethylchlorosilane or thionyl chloride. nih.gov Once the racemic ester is formed, a chiral resolving agent is introduced. A particularly effective agent is (-)-2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic acid. youtube.com This chiral acid selectively forms a stable diastereomeric salt with the (S)-enantiomer of the amino ester.

Due to different physicochemical properties, the diastereomeric salt of (S)-2-Amino-2-phenylbutyric acid methyl ester with the gulonic acid derivative can be selectively crystallized and isolated from the solution containing the dissolved (R)-enantiomer salt. youtube.com High enantiomeric excess, often exceeding 99%, can be achieved through this separation. youtube.com

Following the isolation of the desired diastereomeric salt, the free (S)-ester is liberated, typically by treatment with a base to neutralize the resolving agent. The final and critical step is the targeted hydrolysis of the purified (S)-ester. This is accomplished by heating the ester with an aqueous base, such as sodium hydroxide (B78521), which saponifies the ester to the corresponding carboxylate salt. youtube.com Subsequent acidification then yields the final product, this compound, with high enantiopurity. youtube.com

Table 1: Key Stages of Chiral Resolution via Esterification-Hydrolysis

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Esterification | Conversion of racemic 2-amino-2-phenylbutyric acid to its methyl ester. | Methanol, Trimethylchlorosilane | Racemic 2-amino-2-phenylbutyric acid methyl ester |

| Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts. | (-)-2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic acid, Isopropanol | Mixture of diastereomeric salts |

| Separation | Selective crystallization and isolation of the desired (S)-ester salt. | Cooling, Filtration | Purified (S)-ester diastereomeric salt (e.g., >99% e.e.) |

| Liberation | Release of the free (S)-ester from the salt. | Aqueous Base (e.g., NaOH), Organic Solvent (e.g., MTBE) | Solution of (S)-2-Amino-2-phenylbutyric acid methyl ester |

| Hydrolysis | Saponification of the methyl ester to the carboxylic acid. | Sodium Hydroxide, Heat | this compound |

Simultaneous Esterification and N-Methylation Strategies

The synthesis of N-methylated amino acids is of significant interest as N-methylation can enhance the pharmacokinetic properties of peptides. monash.edu Advanced strategies aim to combine N-methylation and esterification into a single, efficient process. A patented method highlights a one-pot reaction for the simultaneous esterification and N,N-dimethylation of 2-amino-2-phenylbutyric acid. google.com

While this example leads to a dimethylated product, the principle can be adapted for monomethylation. The Eschweiler-Clarke reaction is a classic method for methylating primary amines using formaldehyde (B43269) and formic acid, which notably avoids over-alkylation to quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com A synthetic sequence could first involve esterification of the amino acid, followed by a reductive amination (N-methylation) step. However, the one-pot strategy described for the dimethylated analog represents a more streamlined approach. google.com

Table 2: Comparison of N-Methylation Strategies

| Method | Description | Reagents | Key Feature |

|---|---|---|---|

| Simultaneous Dimethylation & Esterification | One-pot reaction converting the parent amino acid to its N,N-dimethyl methyl ester. | 2-amino-2-phenylbutyric acid, Dimethyl Sulfate, Base | Combines two transformations, simplifying the process and reducing steps. google.com |

| Sequential (Eschweiler-Clarke) | A two-step process involving initial esterification followed by N-methylation. | 1. Esterification reagent (e.g., TMSCl/Methanol) 2. Formic Acid, Formaldehyde | A classic, reliable method for N-methylation that stops at the tertiary amine stage. wikipedia.org |

Synthesis via Cyclic Precursors (e.g., Imidazolidinediones)

The use of cyclic precursors, specifically hydantoins (imidazolidine-2,4-diones), is a well-established and versatile route for the synthesis of α-amino acids. ambeed.comnih.gov For the production of this compound, the key intermediate is 5-ethyl-5-phenylhydantoin.

The synthesis of the hydantoin precursor can be achieved through methods like the Bucherer-Bergs reaction or the Urech hydantoin synthesis. wikipedia.orgjk-sci.com The Bucherer-Bergs reaction, for instance, would involve the reaction of ethyl phenyl ketone with potassium cyanide and ammonium carbonate to produce the racemic 5-ethyl-5-phenylhydantoin.

Once the racemic hydantoin is obtained, the crucial step is the stereoselective hydrolysis to access the desired (S)-enantiomer of the amino acid. This can be accomplished using chemical or enzymatic methods. Enzymatic resolution using specific hydantoinase enzymes is a powerful technique in industrial biotechnology. These enzymes can selectively hydrolyze one enantiomer of the hydantoin, leaving the other untouched. For example, a D-hydantoinase would convert the (R)-hydantoin to the corresponding N-carbamoyl-D-amino acid, which can be separated from the unreacted (S)-hydantoin. The isolated (S)-hydantoin is then subjected to hydrolysis, typically under strong acidic or basic conditions, to open the heterocyclic ring and yield this compound. ambeed.com This method provides a direct pathway to the enantiomerically pure amino acid from a readily accessible cyclic precursor. nih.gov

Table 3: Synthesis Outline via Hydantoin Intermediate

| Step | Process | Starting Materials | Intermediate/Product |

|---|---|---|---|

| 1 | Hydantoin Formation (e.g., Bucherer-Bergs) | Ethyl phenyl ketone, Potassium Cyanide, Ammonium Carbonate | Racemic 5-ethyl-5-phenylhydantoin |

| 2 | Enantiomeric Resolution | Racemic hydantoin, Hydantoinase enzyme | (S)-5-ethyl-5-phenylhydantoin and N-carbamoyl-(R)-amino acid |

| 3 | Hydrolysis | Purified (S)-5-ethyl-5-phenylhydantoin | this compound |

Chemical Reactivity and Strategic Derivatization in Advanced Chemical Research

Functional Group Transformations and Their Implications for Research Utility

The strategic modification of (2S)-2-amino-2-phenylbutanoic acid's functional groups is crucial for developing new chemical entities with tailored properties. These transformations enable its use in a variety of advanced research applications, from peptide synthesis to the creation of complex molecular architectures.

The carboxylic acid group of this compound readily undergoes esterification. For instance, the methyl ester can be synthesized, which serves as a key intermediate in various synthetic pathways. google.com This transformation is often a preliminary step for further reactions or for purification processes, such as the resolution of racemic mixtures. google.com

Amidation, the formation of an amide bond, is another critical reaction of the carboxylic acid moiety. This reaction is fundamental to the incorporation of this compound into peptide chains. sigmaaldrich.com The coupling of the carboxylic acid with an amine can sometimes be challenging, especially with sterically hindered partners, potentially leading to lower yields. nih.gov

The primary amino group of this compound can be modified through N-alkylation reactions. A notable example is N-methylation, specifically the formation of the N,N-dimethyl derivative. One synthetic route involves the simultaneous esterification and N-methylation of 2-amino-2-phenylbutanoic acid to produce 2-(dimethylamino)-2-phenylbutyric acid methyl ester. google.com This intermediate can then be further transformed, for example, by reduction with sodium borohydride (B1222165). google.com These N-alkylated derivatives are important for creating compounds with altered biological activities and pharmacokinetic profiles.

In peptide synthesis and other complex organic syntheses, the α-amino group must be temporarily protected to prevent unwanted side reactions. youtube.com The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose due to its stability under acidic conditions and its easy removal with a mild base, such as piperidine. wikipedia.org The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org The resulting Fmoc-(2S)-2-amino-2-phenylbutanoic acid is a key building block for solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains. youtube.com

Table 1: Common Protecting Groups for this compound

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., piperidine) wikipedia.org |

| tert-Butoxycarbonyl | Boc | Boc-anhydride | Strong acid (e.g., TFA) nih.gov |

Synthesis of Complex Analogues and Peptide Conjugates

The derivatized forms of this compound are instrumental in the synthesis of more complex molecules, including modified peptides and other bioactive compounds.

The use of Fmoc-protected this compound is crucial for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). sigmaaldrich.com As an α,α-disubstituted amino acid, its inclusion can induce specific conformational constraints on the peptide backbone, which is a valuable strategy for designing peptides with enhanced stability and biological activity. It is also a component in the synthesis of pseudopeptides and peptide nucleic acids (PNAs), where the natural peptide backbone is altered to achieve different properties. nih.gov

This compound can serve as a precursor for the synthesis of β-hydroxy-α-amino acid derivatives. These compounds are important structural motifs in various natural products and pharmaceuticals. nih.gov For example, the related compound threo-3-Amino-2-hydroxy-4-phenylbutanoic acid is a component of bestatin, an inhibitor of certain aminopeptidases. rsc.org The synthesis of these β-hydroxy derivatives from α-amino acids can be achieved through various chemical and enzymatic methods, highlighting the versatility of this compound as a starting material for structurally complex targets. rsc.orggoogle.com

Table 2: Key Intermediates and Derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| (S)-2-Amino-2-phenylbutanoic acid hydrochloride | 2829281-95-8 | C10H14ClNO2 | Salt form for improved handling and solubility. aaronchem.com |

| 2-(Dimethylamino)-2-phenylbutyric acid methyl ester | Not Available | C13H19NO2 | Intermediate in N-methylation and esterification reactions. google.com |

| Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid | 247175-69-5 | C25H23NO4 | Protected amino acid for peptide synthesis. chemscene.com |

| 5-Ethyl-5-phenylhydantoin | Not Available | C11H12N2O2 | Intermediate in the Strecker synthesis of 2-amino-2-phenylbutanoic acid. patsnap.com |

Rational Design and Synthesis of Enzyme Inhibitor Derivatives (e.g., Enkephalinase and HIV Protease Inhibitors)

The core structure of α-amino acids, particularly those with aromatic side chains like this compound, serves as a valuable scaffold in the rational design of enzyme inhibitors. By strategically modifying this basic framework, researchers have developed potent and selective inhibitors for critical enzymes, including enkephalinase and HIV protease. The design of these inhibitors often involves introducing specific functional groups that mimic the transition state of the natural substrate, thereby blocking the enzyme's active site.

Enkephalinase Inhibitors:

Enkephalinases are enzymes that degrade endogenous opioid peptides called enkephalins. Inhibiting these enzymes can prolong the analgesic effects of enkephalins. Research has shown that derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), which are structurally related to this compound, are effective enkephalinase inhibitors. nih.govnih.gov These derivatives have been found to enhance the pain-relieving effects of Met5-enkephalin. nih.govnih.gov

A study examining various AHPA derivatives identified a clear structure-activity relationship. The potency of these inhibitors was found to correlate with their ability to inhibit enkephalinase. nih.govresearchgate.net For instance, the introduction of another amino acid moiety, such as D-phenylalanine, to the AHPA structure significantly impacts its inhibitory activity. nih.gov The following table summarizes the findings on the relative potency of different AHPA derivatives in augmenting the antinociceptive effects of Met5-enkephalin, which is linked to their enkephalinase inhibitory activity. nih.gov

| Compound/Derivative | Rank Order of Potency |

| bestatin | 1 |

| D-Phe-AHPA | 2 |

| AHPA-D-Ala | 3 |

| p-OH-AHPA-D-Phe | 4 |

| AHPA | 5 |

This table illustrates the relative potency, with 1 being the most potent, in augmenting Met5-enkephalin-induced antinociception, which correlates with enkephalinase inhibitory activity. nih.gov

Further studies have explored a wider range of AHPA derivatives, confirming a strong correlation between their in vitro enkephalinase inhibition (measured as IC50 values) and their in vivo ability to enhance morphine-induced analgesia. nih.gov This relationship underscores the rational design principle that optimizing enzyme inhibition in a laboratory setting can translate to desired physiological effects. However, factors such as the ability to cross the blood-brain barrier also play a crucial role in the in vivo efficacy of these compounds. nih.gov

HIV Protease Inhibitors:

The protease enzyme of the human immunodeficiency virus (HIV) is essential for the virus's replication cycle. nih.gov Therefore, it is a key target for antiretroviral therapy. The design of many successful HIV protease inhibitors has been based on peptidomimetic principles, where the inhibitor mimics the structure of the natural peptide substrate of the enzyme.

A key structural motif in several HIV protease inhibitors is a derivative of 3-amino-2-hydroxy-4-phenylbutyric acid (AHPBA). nih.gov This scaffold is a critical component in the synthesis of inhibitors such as saquinavir (B1662171) and amprenavir. nih.gov The synthesis of stereochemically pure (2S,3S)-AHPBA is a crucial step in the production of these antiviral drugs. nih.govresearchgate.net

The rational design of these inhibitors involves creating molecules that fit snugly into the active site of the HIV protease. The development of these drugs often starts from a lead compound which is then chemically modified to improve its binding affinity, selectivity, and pharmacokinetic properties. nih.gov While this compound itself is not a direct component of these final drug molecules, its core structure is conceptually foundational to the more complex amino acid derivatives that are.

The following table lists some HIV protease inhibitors whose synthesis involves key intermediates structurally related to this compound.

| HIV Protease Inhibitor | Key Chiral Building Block |

| Saquinavir | (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) |

| Amprenavir | (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) |

The development of these inhibitors highlights the importance of strategic derivatization in medicinal chemistry. By taking a basic chemical structure and adding specific functional groups, researchers can design molecules with highly specific biological activities.

Biological Activity and Mechanistic Investigations at the Molecular and Enzymatic Levels

Enzyme Modulation and Inhibition Profiles

Scientific literature available through the conducted searches does not provide specific information on the urease inhibition profile of (2S)-2-amino-2-phenylbutanoic acid. While the general roles of urease in bacterial metabolism and the mechanisms of various inhibitors are well-documented, dedicated studies on the interaction between this specific compound and urease were not identified.

There is no direct research evidence in the provided search results detailing the glutaminase (B10826351) inhibitory activity of this compound. Investigations into glutaminase inhibitors are ongoing, particularly in the context of cancer therapeutics, but studies focusing on this particular amino acid derivative have not been reported in the available literature.

Research has been conducted into the enkephalinase inhibitory properties of derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), which are structurally related to this compound. These studies have demonstrated that AHPA derivatives can enhance the antinociceptive effects of Met5-enkephalin, an endogenous opioid peptide. The mechanism for this is believed to be the inhibition of enkephalinase, an enzyme responsible for the degradation of enkephalins. nih.gov

The potency of these derivatives in augmenting the pain threshold elevation induced by Met5-enkephalin was found to generally correlate with their enkephalinase inhibitory activity. This suggests that by preventing the breakdown of endogenous opioids, these compounds can prolong and enhance their natural pain-relieving effects. nih.gov The research indicates that the inhibition of enkephalinase may lead to an enhancement of the antinociception mediated by endogenous Met5-enkephalin. nih.gov

A study examining the effects of various (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivatives on Met5-enkephalin-induced antinociception in mice revealed a clear structure-activity relationship. The rank order of potency for these compounds in enhancing the pain threshold was determined as follows:

| Compound | Relative Potency in Enhancing Antinociception |

| Bestatin | > |

| D-Phe-AHPA | > |

| AHPA-D-Ala | > |

| p-OH-AHPA-D-Phe | > |

| AHPA | |

| This table is based on the findings reported in the study on AHPA derivatives and their effect on Met5-enkephalin-induced antinociception. nih.gov |

This ranking was observed to be roughly correlated with the enkephalinase inhibitory activity of the respective AHPA derivatives. nih.gov

No specific studies on the inhibition of aminopeptidase (B13392206) M by this compound were found in the available research.

The conducted searches did not yield any information regarding the binding of this compound to the dipeptidyl peptidase IV (DPP4) receptor or any associated enzymatic inhibition.

Neurobiological System Interactions and Receptor Modulation

Specific research detailing the interactions of this compound with neurobiological systems and its potential for receptor modulation is not available in the provided search results.

Modulation of Glutamate (B1630785) Receptors and Synaptic Transmission Research

No specific studies detailing the direct modulation of glutamate receptors or the impact on synaptic transmission by this compound were found in the public scientific literature. Research on related compounds suggests that small amino acid derivatives can interact with neural signaling pathways, but specific data for this compound is not available.

Neuroprotective Mechanisms against Excitotoxicity and Ischemia-Induced Damage

While neuroprotection is a broad area of research for many amino acid derivatives, there is no published evidence to specifically link this compound to neuroprotective mechanisms against glutamate-induced excitotoxicity or damage from ischemia.

Influence on Neurotransmitter System Homeostasis

The influence of this compound on the homeostasis of neurotransmitter systems remains uninvestigated in accessible scientific literature. There are no available studies measuring its effects on the synthesis, release, or metabolism of key neurotransmitters.

Structural Influence on Peptide Conformation and Biological Recognition Processes

The incorporation of unnatural amino acids into peptides is a known strategy to enhance stability and introduce novel structural constraints. A US patent lists 2-Amino-2-phenylbutyric acid among many other amino acids that could be used to confer resistance to peptidase cleavage in therapeutic peptides. However, specific studies analyzing the conformational changes or the impact on biological recognition processes for peptides containing this compound are not documented in the literature. General research indicates that such modifications can alter the secondary structure and binding affinity of peptides, but specific biophysical data for this compound is absent. sigmaaldrich.com

Elucidation of Antiviral Activity Mechanisms (e.g., HIV-1 Integrase Inhibition)

No peer-reviewed articles or clinical data are available that elucidate any antiviral activity for this compound, including the inhibition of HIV-1 integrase. While there are hints in commercial, non-primary literature that the compound was used in a peptide targeting HIV-1 integrase, the original research paper could not be located, and thus, the claim cannot be substantiated.

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic Techniques for Comprehensive Molecular Structure Analysis

Spectroscopic methods are indispensable for probing the molecular structure of (2S)-2-amino-2-phenylbutanoic acid, offering insights into its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the related (2R)-2-amino-2-phenylbutanoic acid in deuterated methanol (B129727) (MeOD) provides valuable reference data. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.33-7.59 ppm. The protons of the ethyl group exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). In the case of the (2R)-enantiomer, the methylene protons appear as a multiplet at δ 2.30-2.38 ppm, and the methyl protons resonate as a triplet at δ 1.06 ppm with a coupling constant (J) of 7.34 Hz researchgate.net. The amino group protons are often broad and may exchange with the deuterated solvent, making their observation variable. The alpha-proton is absent in this quaternary amino acid.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the related compound 2-phenylbutyric acid, the carboxyl carbon (C=O) is expected to resonate downfield. The aromatic carbons will show a series of peaks in the aromatic region (typically δ 125-145 ppm), with the ipso-carbon (the carbon attached to the main chain) having a distinct chemical shift. The quaternary alpha-carbon, the methylene carbon, and the methyl carbon of the ethyl group will each give a unique signal in the aliphatic region of the spectrum chemicalbook.comchemicalbook.com. Specific assignments for this compound would require dedicated experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-2-phenylbutanoic acid is characterized by several key absorption bands nih.govchemicalbook.com. The amino group (N-H) stretching vibrations are typically observed in the region of 3000-3400 cm⁻¹. The carboxylic acid O-H stretch appears as a broad band, often overlapping with the C-H stretching vibrations, in the 2500-3300 cm⁻¹ range. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are found just below 3000 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. The spectrum will also show characteristic peaks for the aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of a similar compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, has been analyzed using computational methods, which can serve as a guide for interpreting the spectrum of this compound nih.gov. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the carboxylate group can also give a prominent Raman band. A detailed analysis would involve correlating the experimental spectrum with theoretical calculations to assign the observed vibrational modes researchgate.netnih.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of 2-amino-2-phenylbutanoic acid is 179.22 g/mol nih.govsigmaaldrich.com.

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 180.1. The fragmentation of protonated α-amino acids typically involves the neutral loss of formic acid (HCOOH) and/or the loss of the carboxyl group as CO₂ and H₂O researchgate.net. For 2-amino-2-phenylbutanoic acid, a characteristic fragmentation would be the loss of the carboxylic acid group, leading to a significant fragment ion. The phenyl group can also lead to characteristic aromatic fragment ions. Predicted collision cross-section (CCS) values for various adducts of 2-amino-2-phenylbutanoic acid can aid in its identification in complex mixtures uni.lu.

Chromatographic Methods for Purity Assessment and Stereochemical Analysis

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like amino acids. For the specific challenge of separating enantiomers, chiral HPLC is employed.

The separation of the enantiomers of 2-amino-2-phenylbutanoic acid can be achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic T), have proven effective for the direct separation of underivatized amino acid enantiomers nih.govresearchgate.netsigmaaldrich.com. The separation mechanism on these columns involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, between the analyte and the chiral selector . The mobile phase composition, including the type of organic modifier, pH, and additives, plays a critical role in achieving optimal enantiomeric resolution researchgate.net. For instance, a mobile phase consisting of an alcohol/water mixture with an acidic modifier is often used sigmaaldrich.com. The determination of enantiomeric excess (% ee) is crucial for ensuring the stereochemical purity of the desired (2S)-enantiomer.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since amino acids are non-volatile, a derivatization step is necessary prior to GC analysis.

A common approach is to convert the amino acid into a more volatile derivative, for example, by silylation nih.gov. The carboxylic acid and amino groups are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively nih.gov. These derivatives are more volatile and exhibit better chromatographic behavior. The GC analysis, typically coupled with a mass spectrometer (GC-MS), allows for the separation and identification of the derivatized amino acid based on its retention time and mass spectrum. The mass spectrum of the trimethylsilyl derivative of the related 2-phenylbutyric acid is available and shows characteristic fragment ions that can be used for its identification nist.gov. The stability of these derivatives is a critical factor for reproducible quantitative analysis nih.gov.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, with a strong emphasis on Density Functional Theory (DFT), have become standard tools for investigating the properties of amino acids and their derivatives. These calculations provide detailed information on electronic structure and its implications for molecular behavior.

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For (2S)-2-amino-2-phenylbutanoic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or higher, are commonly used for this purpose researchgate.net. The calculations are typically performed in the gas phase to represent an isolated molecule, and also in solvent environments to mimic experimental conditions researchgate.net.

The resulting optimized structure provides the foundation for understanding the molecule's conformational landscape. Due to the presence of rotatable bonds—specifically around the Cα-Cβ bond of the ethyl group and the Cα-C(phenyl) bond—this compound can exist in various conformations. Computational studies on similar molecules, like the antituberculosis drug Ethambutol, have shown that DFT calculations can effectively map these potential energy surfaces to identify stable conformers and the energy barriers between them researchgate.net. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity wikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor libretexts.orgmdpi.com.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity mdpi.com. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO mdpi.com. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized researchgate.net. DFT calculations are widely used to determine the energies of these orbitals and the corresponding gap researchgate.netresearchgate.net. For aromatic amino acids, these orbitals are key to understanding their electronic transitions and reactivity researchgate.netresearchgate.net.

| Parameter | Significance in Molecular Reactivity |

|---|---|

| HOMO Energy | Represents the electron-donating ability (nucleophilicity). Higher energy levels indicate a stronger tendency to donate electrons. |

| LUMO Energy | Represents the electron-accepting ability (electrophilicity). Lower energy levels indicate a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity and lower stability. mdpi.comresearchgate.net |

Understanding the distribution of electronic charge within a molecule is essential for predicting its electrostatic interactions. Mulliken population analysis is a computational method used to assign partial charges to each atom in a molecule researchgate.net. These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals.

Complementing this, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. MEP maps illustrate regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. Studies on structurally related compounds have demonstrated that DFT calculations can generate detailed MEP maps, identifying, for instance, the negative potential around the oxygen atoms of the carboxyl group and the positive potential near the amino group's hydrogen atoms researchgate.net.

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can determine the frequencies and intensities of the fundamental vibrational modes researchgate.net.

These theoretical spectra are invaluable for interpreting experimental data. For complex molecules, experimental spectra can have many overlapping peaks that are difficult to assign to specific molecular motions. By comparing the calculated frequencies with the experimental ones, a reliable assignment of the vibrational modes can be achieved. Theoretical studies on molecules like 2-aminobenzimidazole (B67599) have shown a good correlation between vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and those observed in experimental FTIR and FT-Raman spectra researchgate.net. This allows for a detailed understanding of the stretching, bending, and torsional motions within this compound.

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for predicting the NLO response of molecules. The key parameters, such as the first-order hyperpolarizability (β), can be calculated using quantum mechanical methods.

Studies on other aromatic amino acids have utilized both experimental techniques (like the Z-scan method) and theoretical calculations to investigate their third-order NLO properties researchgate.net. For this compound, DFT calculations could be employed to compute its hyperpolarizability. The presence of a phenyl ring (an electron-rich π-system) connected to chiral amino and carboxylic acid groups suggests that it may possess interesting NLO characteristics. These theoretical predictions can guide experimental efforts to synthesize and characterize new NLO materials mdpi.com.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While QM methods are excellent for studying the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field, which describes the potential energy of the system nih.gov.

For this compound, MD simulations are particularly useful for studying its conformational flexibility in a solution. By simulating the molecule in a box of explicit water molecules, researchers can observe how it rotates, flexes, and interacts with the surrounding solvent researchgate.net. This provides insights into its hydration shell and the influence of solvent on its preferred conformations. All-atom explicit solvent MD simulations have been performed on various amino acids to study their behavior at high concentrations, using force fields like AMBER and CHARMM nih.gov. Such simulations can reveal how the molecule explores its conformational space, the timescales of these motions, and how it interacts with other solute molecules, which is fundamental to understanding its behavior in biological and chemical systems mdpi.com.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the structural basis of molecular recognition. While specific, in-depth molecular docking studies exclusively featuring this compound are not extensively detailed in publicly available literature, the principles of such analyses can be described. For context, a study on the related parent compound, 2-phenylbutanoic acid, and its derivatives has explored ligand-protein docking, providing a framework for how the (2S)-amino substituted version might be investigated. medchemexpress.com

The primary output of a molecular docking simulation is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy value typically indicates a more stable and favorable interaction.

In a hypothetical docking study of this compound against a target protein, the analysis would focus on:

Binding Energy/Docking Score: A quantitative measure of the binding affinity.

Hydrogen Bonds: The amino group (-NH2) and the carboxylic acid group (-COOH) of the compound are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The phenyl ring is a key structural feature that can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Electrostatic Interactions: The charged amino and carboxylate groups contribute significantly to the electrostatic complementarity between the ligand and the receptor's binding pocket.

A data table from such a hypothetical study would resemble the following:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Receptor A | -7.5 | Asp120, Gln85 | Hydrogen Bond |

| Tyr124 | π-π Stacking | ||

| Val88, Leu92 | Hydrophobic | ||

| Hypothetical Enzyme B | -6.8 | Ser210, Thr211 | Hydrogen Bond |

| Phe330 | Hydrophobic |

Beyond just the strength of the interaction, docking studies reveal the most probable three-dimensional arrangement, or "pose," of the ligand within the binding site. This includes the specific conformation of the ligand and its orientation relative to the functional residues of the protein. The ethyl group and phenyl ring of this compound create specific steric constraints that influence its fit into a binding pocket. The stereochemistry of the chiral alpha-carbon is critical, as biological receptors are chiral and often show a strong preference for one enantiomer over the other.

Analysis of the preferred binding mode would detail how the ligand's functional groups align to maximize favorable interactions, providing a structural hypothesis for its mechanism of action.

Molecular docking is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.govbiomolther.org By computationally docking a series of related compounds, researchers can predict which structural modifications might enhance binding affinity or selectivity.

For this compound, SAR studies could involve modeling derivatives with substitutions on the phenyl ring or modifications to the ethyl group. The results could predict whether adding, for example, a hydroxyl or a halogen group to the phenyl ring would improve interactions within the binding site. These in silico predictions can then guide synthetic chemistry efforts, prioritizing the creation of compounds with the highest predicted potency and reducing the time and cost of drug discovery. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this compound, this region would be concentrated around the oxygen atoms of the carboxyl group.

Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. This region would be found around the hydrogen atoms of the amino group and the carboxylic proton.

Green/Yellow Regions: Indicate neutral or near-zero potential.

An MEP analysis provides critical insights into where a molecule is most likely to interact with other molecules, including receptor sites and enzymes. researchgate.net The MEP map for this compound would highlight the electron-rich carbonyl oxygens as primary hydrogen bond acceptors and the electron-poor amino hydrogens as primary hydrogen bond donors, information that complements and validates the interaction patterns predicted by molecular docking.

Applications As a Chiral Building Block in Complex Organic Synthesis

Precursor for Optically Active Pharmaceutical Intermediates and Fine Chemicals

The enantiomerically pure form of 2-amino-2-phenylbutanoic acid is a sought-after starting material for the synthesis of various optically active pharmaceutical intermediates and fine chemicals. nih.govresearchgate.net The presence of a chiral center allows for the construction of stereochemically defined molecules, which is often a critical requirement for biological activity and selectivity in drug candidates.

One of the key transformations of (2S)-2-amino-2-phenylbutanoic acid involves its reduction to the corresponding chiral amino alcohol, (2S)-2-amino-2-phenylbutan-1-ol. This reduction can be achieved with high yield and purity using reagents such as potassium borohydride (B1222165) or sodium borohydride in the presence of sulfuric acid. This resulting amino alcohol serves as a versatile intermediate for further synthetic elaborations.

The ability to resolve racemic mixtures of 2-amino-2-phenylbutanoic acid is crucial for obtaining the desired enantiomerically pure starting material. This resolution can be accomplished using chiral acids, leading to the isolation of the (S)-enantiomer with a confirmed stereochemical configuration.

Essential Role in the Construction of Peptide Mimetics and Pseudopeptides

The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful strategy for creating peptide mimetics and pseudopeptides with enhanced properties. nih.gov These modified peptides can exhibit increased resistance to enzymatic degradation, improved bioavailability, and unique conformational preferences compared to their natural counterparts. nih.gov

The presence of the phenyl and ethyl groups on the α-carbon of this compound introduces steric bulk and specific conformational constraints into the peptide backbone. nih.gov This can influence the secondary structure of the peptide, leading to the formation of stable turns or other defined conformations that can be crucial for biological activity. nih.gov The synthesis of these modified peptides typically follows standard solution-phase or solid-phase peptide synthesis protocols, where the protected this compound is coupled with other amino acids. masterorganicchemistry.comyoutube.comyoutube.com

Key Intermediate in the Synthesis of Specific Bioactive Molecules (e.g., Trimebutine (B1183) Analogs, Indobufen)

This compound and its racemic form are pivotal intermediates in the synthesis of several commercially important pharmaceutical agents.

Trimebutine Analogs: Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders, is a notable example. clearsynth.compatsnap.com The synthesis of trimebutine and its analogs often starts from 2-amino-2-phenylbutanoic acid. researchgate.netkoreascience.krgoogle.com A common synthetic route involves the N,N-dimethylation of the amino group followed by reduction of the carboxylic acid to the corresponding alcohol, 2-(dimethylamino)-2-phenylbutanol. google.comgoogle.com This intermediate is then esterified with 3,4,5-trimethoxybenzoic acid to yield trimebutine. google.com The synthesis of the main bioactive metabolite of trimebutine, desmethyltrimebutine, has also been described. nih.govresearchgate.net

Indobufen (B1671881): This potent anti-inflammatory agent is another key pharmaceutical whose synthesis can utilize a derivative of 2-amino-2-phenylbutanoic acid. koreascience.krresearchgate.net A common synthetic pathway for indobufen involves the preparation of ethyl 2-(p-aminophenyl)butyrate, which is then condensed with phthalic anhydride (B1165640) followed by reduction and hydrolysis to yield the final product. koreascience.krgoogle.com

The following table outlines the key starting materials and final products in these syntheses:

| Starting Material | Key Intermediate(s) | Final Product |

| 2-Amino-2-phenylbutanoic acid | 2-(Dimethylamino)-2-phenylbutanol | Trimebutine |

| 2-Amino-2-phenylbutanoic acid | 2-(Dimethylamino)-2-phenylbutyric acid methyl ester | Trimebutine |

| Ethyl 2-phenylbutyrate | Ethyl 2-(p-aminophenyl)butyrate | Indobufen |

Utility in the Development of Novel Chiral Auxiliaries and Catalysts

The chiral nature of this compound makes it an attractive scaffold for the development of new chiral auxiliaries and organocatalysts. researchgate.net Chiral auxiliaries are compounds that can be temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product. After the reaction, the auxiliary can be removed and ideally recycled.

Amino acids and their derivatives are widely used as chiral building blocks for the synthesis of these auxiliaries. researchgate.net The development of new chiral auxiliaries derived from readily available chiral sources like this compound is an active area of research. researchgate.net These new auxiliaries can offer advantages in terms of efficiency, selectivity, and ease of synthesis.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen a surge in the use of chiral amino acids and their derivatives. researchgate.net this compound can serve as a precursor for the synthesis of novel organocatalysts for various asymmetric transformations.

Future Research Directions and Emerging Trends

Development of Next-Generation Enantioselective Synthesis Methodologies

The production of enantiomerically pure (2S)-2-amino-2-phenylbutanoic acid is critical for its application in pharmaceuticals and other specialized fields. While methods exist, the focus of future research is on developing more efficient, sustainable, and scalable enantioselective synthetic routes.

One promising area is the advancement of biocatalysis. The use of enzymes like hydantoinases and L-N-carbamoylases has been reported for the synthesis of structurally related amino acids, such as (S)-2-amino-4-phenylbutanoic acid. nih.gov This enzymatic approach, which uses a racemic hydantoin (B18101) precursor, offers a pathway to the desired (S)-enantiomer with high selectivity. nih.gov Future work will likely focus on discovering or engineering novel enzymes with higher substrate specificity and activity for the 2-phenylbutanoic acid scaffold.

Another key strategy involves the diastereoselective resolution of racemic mixtures. A documented method for the related 2-amino-2-phenylbutyric ester involves using a chiral resolving agent, specifically (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid, to separate the (S)-enantiomer as a diastereomeric salt. google.com This process allows for the isolation of the desired (S)-ester with a high enantiomeric excess, which can then be hydrolyzed to the final acid. google.com Next-generation approaches will likely seek to improve upon this by exploring novel, more cost-effective, and recyclable chiral resolving agents.

Furthermore, chemists are refining asymmetric synthesis techniques, such as the diastereoselective alkylation of chiral enolates, which has been used to prepare protected derivatives of other non-canonical amino acids for solid-phase peptide synthesis. researchgate.net Adapting these sophisticated methods to the synthesis of this compound could provide direct, highly controlled access to the molecule without the need for resolving racemic intermediates. The goal is to develop processes that are not only efficient and selective but also environmentally friendly, aligning with the principles of green chemistry. patsnap.com

Exploration of Novel Biological Activities and Uncharted Molecular Targets

While 2-amino-2-phenylbutanoic acid is primarily known as a key intermediate in the synthesis of Trimebutine (B1183), a gastrointestinal motility regulator, its own intrinsic biological activities remain largely unexplored. patsnap.com Future research is geared towards screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic applications.

The structural similarity of this compound to other biologically active molecules provides a rationale for this exploration. For instance, the parent compound without the amino group, 2-phenylbutanoic acid, has been investigated in the context of malignant lymphoma and HIV-related diseases, suggesting that the amino acid derivative could be a starting point for developing agents in these therapeutic areas. medchemexpress.com

The field of metallodrugs presents another exciting frontier. The incorporation of amino acid ligands into metal complexes (e.g., with platinum or copper) is a known strategy for creating novel compounds with anticancer, antimicrobial, or anti-inflammatory properties. mdpi.com The this compound ligand could be used to synthesize new metal-based drugs, where the metal center and the chiral ligand work in synergy to interact with biological targets like DNA or specific enzymes. mdpi.com

Moreover, the unique α,α-disubstituted nature of this amino acid makes it a valuable component for creating peptidomimetics. Incorporating it into peptide chains can induce specific secondary structures, such as β-turns or α-helices, which are crucial for molecular recognition and biological function. researchgate.net This opens the door to designing peptides with enhanced stability and novel receptor-binding profiles. The ultimate aim is to move beyond its role as a simple synthetic intermediate and identify novel, direct pharmacological applications by systematically exploring its interactions with uncharted molecular targets.

Advanced Computational Modeling for Rational Design of Improved Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers a powerful platform for the rational design of new derivatives with enhanced properties.

Quantum computational methods, which have been applied to the related 2-phenylbutanoic acid, can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. medchemexpress.com By applying these models to the (S)-amino acid, researchers can predict how structural modifications will influence its chemical behavior and biological activity. This allows for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking and dynamics simulations are central to the rational design of new drugs. These techniques can model the interaction of this compound derivatives with the binding sites of target proteins. Drawing parallels from studies on other complex systems, such as Angiotensin II receptor modulators, researchers can use these simulations to design derivatives with improved binding affinity and selectivity. mdpi.com For example, modeling could be used to design peptide-based drugs where the inclusion of this amino acid optimizes the peptide's conformation for a specific receptor.

Furthermore, predictive models for physicochemical properties are crucial. Computational tools can estimate properties like solubility, lipophilicity, and metabolic stability for newly designed derivatives. For example, predicted collision cross section (CCS) values can provide information about the shape and size of a molecule, which influences its interaction with biological systems. uni.lu This computational pre-assessment helps to de-risk the development process, ensuring that synthesized molecules have a higher probability of possessing drug-like characteristics.

| Computational Technique | Application for this compound | Potential Outcome |

| Quantum Mechanics | Elucidate electronic structure and reactivity. | Predict effects of functional group modifications. |

| Molecular Docking | Simulate binding to protein targets. | Identify derivatives with high binding affinity. |

| Molecular Dynamics | Analyze conformational changes upon binding. | Understand the mechanism of action at a molecular level. |

| QSAR Modeling | Correlate structure with biological activity. | Design new derivatives with enhanced potency. |

Integration of this compound into Advanced Biomaterials Science and Nanotechnology Research

The unique structural features of this compound make it an attractive candidate for the development of novel biomaterials and for applications in nanotechnology. As a non-canonical amino acid, its incorporation into polymers and peptides can bestow unique properties not achievable with standard proteinogenic amino acids.

A primary avenue of research is its use in the synthesis of novel peptides and peptidomimetics. The α,α-disubstitution of this amino acid introduces significant conformational constraints when it is incorporated into a peptide backbone. This can be exploited to create peptides with highly stable, predictable secondary structures. researchgate.net Such "foldamers" are of great interest in biomaterials science for applications ranging from synthetic receptors to self-assembling nanomaterials. These structured peptides could form the basis for hydrogels for tissue engineering or drug delivery systems with precisely controlled release kinetics.

In nanotechnology, peptides functionalized with this compound could be used to create biocompatible coatings for nanoparticles. The phenyl group can engage in π-π stacking interactions, potentially enabling the self-assembly of peptide-nanoparticle conjugates into ordered arrays. These organized nanostructures could have applications in biosensing, catalysis, and nanoelectronics.

Furthermore, the chiral nature of the molecule is a key feature that can be harnessed. Surfaces modified with enantiomerically pure this compound could be used for chiral separations in chromatography or as platforms for stereoselective catalysis. The integration of this molecule into metal-organic frameworks (MOFs) or other porous materials could create chiral environments capable of recognizing and separating other chiral molecules, a critical need in the pharmaceutical industry. The future in this area involves moving from the molecular to the macromolecular scale, using this compound as a fundamental building block to construct materials and devices with sophisticated, programmed functions.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (2S)-2-amino-2-phenylbutanoic acid?

- Answer : The compound has a molecular formula of C₁₀H₁₃NO₂ , a molecular weight of 179.22 g/mol , and a CAS Registry Number of 52247-77-5 (though conflicting sources report 5438-07-3 under similar nomenclature) . Its chiral center at the C2 position (S-configuration) is critical for stereospecific interactions. Physicochemical properties include a calculated LogP (lipophilicity) of ~1.2 and a polar surface area of 63.3 Ų, influencing solubility and membrane permeability. Researchers should validate these parameters experimentally via HPLC for purity (>95%) and circular dichroism (CD) for stereochemical confirmation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary methods are: